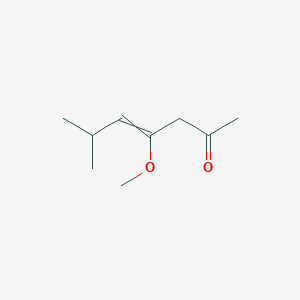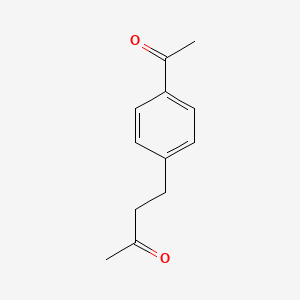
2-Butanone, 4-(4-acetylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 4-(4-acetylphenyl)-, also known as 4-(4-acetylphenyl)-2-butanone, is an organic compound that belongs to the class of ketones. It is characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is often used in various chemical reactions and has significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(4-acetylphenyl)- can be achieved through several methods. One common approach involves the reaction of 4-acetylbenzaldehyde with 2-butanone under basic conditions. This reaction typically requires a catalyst, such as sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Butanone, 4-(4-acetylphenyl)- often involves the use of advanced catalytic processes. These methods are designed to optimize yield and purity while minimizing the production of byproducts. The use of continuous flow reactors and high-throughput screening techniques are common in industrial production to ensure efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 4-(4-acetylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
2-Butanone, 4-(4-acetylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Butanone, 4-(4-acetylphenyl)- involves its interaction with various molecular targets and pathways. The carbonyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone: Similar in structure but lacks the butanone moiety.
Benzophenone: Contains two phenyl groups attached to a carbonyl group.
4-Phenyl-2-butanone: Similar structure but with a phenyl group instead of an acetyl group
Uniqueness
2-Butanone, 4-(4-acetylphenyl)- is unique due to the presence of both an acetyl and a butanone group, which imparts distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its similar compounds .
Propiedades
Número CAS |
57918-94-2 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
4-(4-acetylphenyl)butan-2-one |
InChI |
InChI=1S/C12H14O2/c1-9(13)3-4-11-5-7-12(8-6-11)10(2)14/h5-8H,3-4H2,1-2H3 |
Clave InChI |
NVYPSONFVYTSMP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1=CC=C(C=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


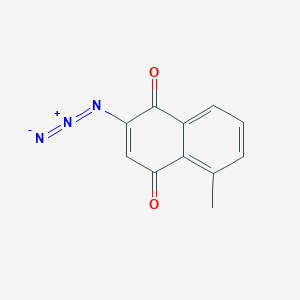

![6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14619355.png)
![1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane](/img/structure/B14619370.png)


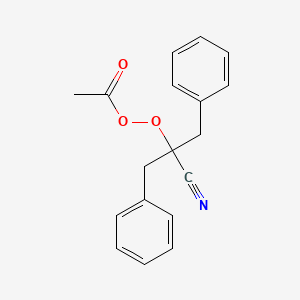
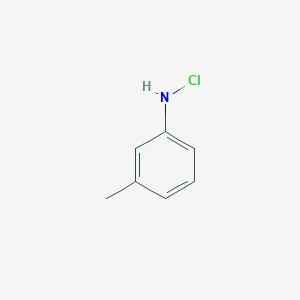
![(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]](/img/structure/B14619398.png)
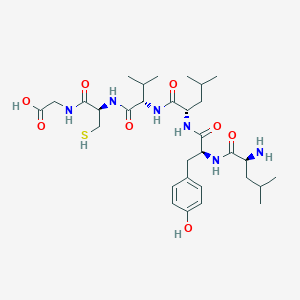
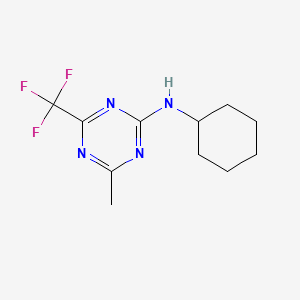
![3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one](/img/structure/B14619408.png)
